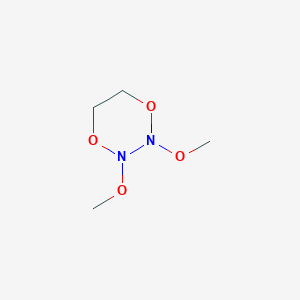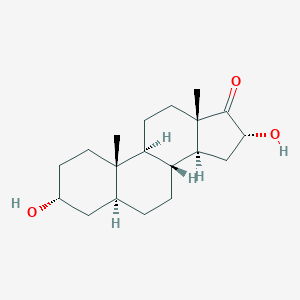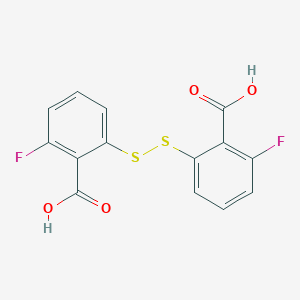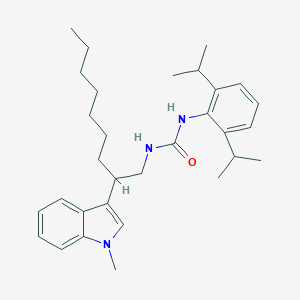
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea, commonly known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a multi-kinase inhibitor that has been shown to have potent anti-tumor activity in preclinical studies.
作用機序
BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in cancer cell growth and proliferation. It inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF pathway, which is involved in angiogenesis, and the PDGF pathway, which is involved in tumor cell migration and invasion. By targeting these pathways, BAY 43-9006 has been shown to inhibit tumor growth and improve patient outcomes.
生化学的および生理学的効果
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. BAY 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune response. In clinical studies, BAY 43-9006 has been shown to improve patient outcomes in several cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
実験室実験の利点と制限
BAY 43-9006 has several advantages for lab experiments. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. BAY 43-9006 is also readily available for purchase from several chemical suppliers. However, BAY 43-9006 has several limitations for lab experiments. It is a potent inhibitor of several signaling pathways, which may lead to off-target effects. BAY 43-9006 is also a relatively large molecule, which may limit its ability to penetrate cell membranes and reach its target.
将来の方向性
There are several future directions for the study of BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to BAY 43-9006. Additionally, there is interest in the development of new multi-kinase inhibitors that are more selective and have fewer off-target effects than BAY 43-9006. Finally, there is interest in the development of new formulations of BAY 43-9006 that may improve its pharmacokinetic properties and increase its efficacy.
合成法
The synthesis of BAY 43-9006 involves a multistep process that begins with the reaction of 2,6-diisopropylaniline with 1-bromo-3-chloropropane in the presence of a base. The resulting product is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the key intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form the final product, BAY 43-9006.
科学的研究の応用
BAY 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. BAY 43-9006 has been tested in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in improving patient outcomes.
特性
CAS番号 |
145131-39-1 |
|---|---|
製品名 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea |
分子式 |
C31H45N3O |
分子量 |
475.7 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)nonyl]urea |
InChI |
InChI=1S/C31H45N3O/c1-7-8-9-10-11-15-24(28-21-34(6)29-19-13-12-16-27(28)29)20-32-31(35)33-30-25(22(2)3)17-14-18-26(30)23(4)5/h12-14,16-19,21-24H,7-11,15,20H2,1-6H3,(H2,32,33,35) |
InChIキー |
RWYJLSJUTLZODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
正規SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
同義語 |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)nonyl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



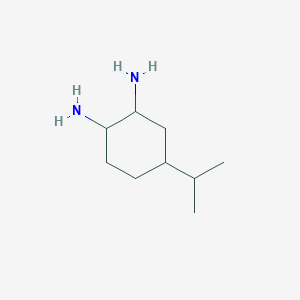

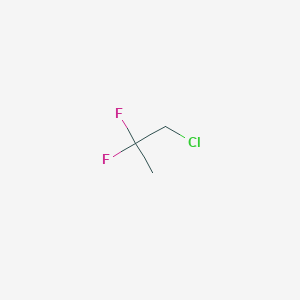


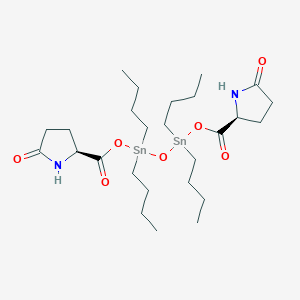
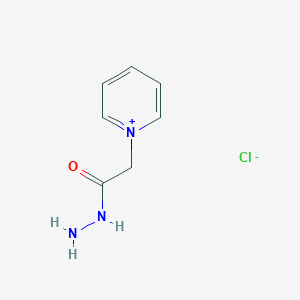

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
